molecular formula C20H24FNO2 B2601872 (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1005271-99-7

(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2601872
CAS No.: 1005271-99-7
M. Wt: 329.415
InChI Key: LIZFQRYYFHUXME-UHFFFAOYSA-N
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Description

(1S,4R)-1-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative featuring a rigid bicyclo[2.2.1]heptan-2-one scaffold substituted with a 6-fluoro-2-methyltetrahydroquinoline moiety.

Properties

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO2/c1-12-4-5-13-10-15(21)6-7-16(13)22(12)18(24)20-9-8-14(11-20)19(2,3)17(20)23/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFQRYYFHUXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C34CCC(C3)C(C4=O)(C)C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-methylquinoline and 3,3-dimethylbicyclo[2.2.1]heptan-2-one.

    Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using highly efficient catalysts to speed up reactions and increase yield.

    Process Scaling: Adapting the reaction conditions to large-scale reactors.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Alcohols or reduced carbonyl compounds.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that the compound exhibits promising anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development.
  • Neuroprotective Effects
    • Preliminary studies have shown that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Activity
    • The compound has demonstrated anti-inflammatory properties in various models of inflammation, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Mechanisms : A study published in 2020 explored the effects of the compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis via the mitochondrial pathway .
  • Antimicrobial Efficacy : A 2021 study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Neuroprotection : Research from 2022 highlighted the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque deposition .

Toxicity and Safety Profile

The safety profile of (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one has been evaluated in several studies. Toxicological assessments indicate low toxicity levels in mammalian models, with no significant adverse effects observed at therapeutic doses.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The tetrahydroquinoline moiety can mimic natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bicyclo[2.2.1]heptane structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The bicyclo[2.2.1]heptan-2-one core is a common motif in synthetic chemistry. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Applications Reference(s)
(1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one Sulfonylmethyl-dihydroisoquinoline substituent Synthetic intermediate; m.p. 150–151°C; MW 347.47
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Methoxy and phenyl groups on tetrahydroisoquinoline Known for CNS activity
(1R,2S,3R,4S)-3-[(Dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol Hydroxyl and dimethylaminomethyl groups on bicycloheptane Chiral ligand in asymmetric synthesis
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one Trimethyl substituents on bicycloheptanone Fragrance/aroma applications

Key Differences :

  • The tetrahydroquinoline-carbamoyl group introduces steric bulk compared to simpler bicycloheptanone derivatives, which may influence receptor binding .

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy Groups : Fluorine’s electronegativity and small atomic radius improve metabolic stability compared to methoxy groups, which are prone to demethylation .
  • Bicycloheptanone Core: The rigid scaffold enforces a specific conformation, reducing entropy penalties during molecular recognition compared to flexible analogs .
  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (e.g., in compound 11 ) increase polarity and hydrogen-bonding capacity, whereas the carbamoyl linker in the target compound balances rigidity and hydrophobicity.

Yield Comparison :

  • Sulfonamide derivatives achieve ~86% yields under optimized conditions .
  • Carbamoyl analogs (e.g., compound 6f) require stoichiometric bases like Et₃N, with yields varying based on steric hindrance .

Computational Similarity Analysis

  • Tanimoto Coefficients : Widely used for fingerprint-based similarity assessment, the Tanimoto method reliably identifies structural analogs but may overlook subtle stereochemical differences .
  • Graph Comparison: More accurate for assessing bicycloheptanone derivatives due to explicit subgraph matching (e.g., GEM-Path ), though computationally intensive.

Biological Activity

The compound (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two key components: the tetrahydroquinoline moiety and the bicyclo[2.2.1]heptan-2-one framework. The presence of the fluorine atom in the tetrahydroquinoline portion enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.

Molecular Formula: C₁₄H₁₇FN₂O
Molecular Weight: 250.30 g/mol
CAS Number: 42835-89-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antidiabetic Effects: Studies involving tetrahydroquinoline derivatives have shown potential in modulating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose homeostasis and lipid metabolism .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Properties: Research has indicated that certain structural analogs may possess neuroprotective effects, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • PPAR Agonism: As noted in studies on similar compounds, activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects .
  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways critical for disease progression in conditions like diabetes and obesity.
  • Modulation of Neurotransmitter Release: The structural features may allow interaction with receptors involved in neurotransmission, providing a basis for neuroprotective effects.

Study 1: PPAR Activation

A study focused on the design of novel PPARα/γ agonists derived from tetrahydroquinoline scaffolds reported significant improvements in glucose tolerance in diabetic models. The compounds demonstrated selective activation of PPARγ leading to enhanced insulin sensitivity and reduced inflammation .

Study 2: Antimicrobial Testing

In vitro testing revealed that derivatives of the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 3: Neuroprotection

Research involving a related compound showed protective effects against oxidative stress-induced neuronal death in cell cultures. The study suggested that the neuroprotective effects were mediated through the scavenging of reactive oxygen species (ROS) and modulation of apoptotic pathways .

Data Summary Table

Activity TypeCompound EffectReference
AntidiabeticImproved insulin sensitivity
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced oxidative stress-induced damage

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of the tetrahydroquinoline moiety with the bicyclo[2.2.1]heptan-2-one core. Column chromatography (e.g., silica gel) is used for purification, with purity assessed via HPLC (>95%). Stereochemical integrity is confirmed using chiral HPLC or polarimetry, supported by 1^1H and 13^{13}C NMR to verify substituent positions and diastereomeric ratios .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure, and how are spectral assignments validated?

  • Methodology :

  • NMR : 1^1H NMR identifies proton environments (e.g., fluoro and methyl groups), while 13^{13}C NMR confirms carbonyl (C=O) and quaternary carbons. DEPT-135 distinguishes CH3_3/CH2_2/CH groups.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+^+).
  • IR : Confirms carbonyl stretches (~1700 cm1^{-1}) and fluoro-substituent vibrations.
  • Cross-validation with computational tools (e.g., density functional theory for NMR chemical shift predictions) resolves ambiguities .

Q. What are the recommended storage conditions and stability profiles for this compound under laboratory conditions?

  • Methodology : Store at −20°C in inert atmosphere (argon) to prevent hydrolysis of the carbonyl group. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., quinoline ring oxidation) are identified using LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for stereoisomers of this compound?

  • Methodology :

  • Perform 2D NMR (COSY, NOESY) to establish spatial correlations between protons (e.g., bicyclo[2.2.1]heptane bridgehead protons).
  • Compare experimental 1^1H-13^{13}C HSQC/HMBC with DFT-calculated shifts (software: Gaussian or ORCA).
  • For conflicting stereochemical assignments, use X-ray crystallography to resolve absolute configuration .

Q. What strategies optimize the synthetic yield of the bicyclo[2.2.1]heptan-2-one core while minimizing side reactions?

  • Methodology :

  • Catalysis : Use enantioselective organocatalysts (e.g., proline derivatives) for asymmetric cyclization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature Control : Lower temperatures (−10°C) reduce retro-aldol side reactions.
  • Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 ratio of tetrahydroquinoline to bicyclo precursor) .

Q. How do researchers validate the compound’s biological activity in vitro, and what controls are essential to mitigate false positives?

  • Methodology :

  • Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls (known inhibitors) and vehicle controls (DMSO).
  • Cytotoxicity Screening : Parallel MTT assays on mammalian cells (e.g., HEK293) to distinguish target-specific activity from nonspecific toxicity.
  • Data Validation : Triplicate experiments with IC50_{50} calculations using nonlinear regression (GraphPad Prism). Confirm hit reproducibility across independent batches .

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how are these validated experimentally?

  • Methodology :

  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.
  • Experimental Validation :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Ultrafiltration followed by HPLC quantification .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Compare plasma exposure (AUC, Cmax_{max}) to in vitro IC50_{50}. Low bioavailability may explain discrepancies.
  • Metabolite Screening : Identify active/inactive metabolites via LC-MS and test them in vitro.
  • Dose Optimization : Use allometric scaling from animal models (e.g., mice) to human-equivalent doses .

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